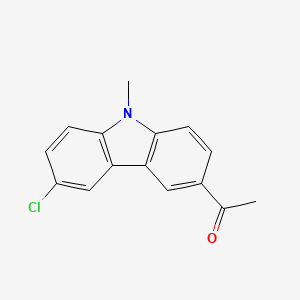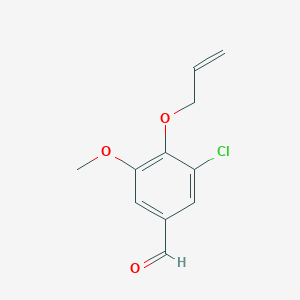
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
Overview
Description
“4-(Allyloxy)benzaldehyde” is a chemical compound . It has been used in the synthesis of other compounds, such as "4-(Allyloxy)phenyl fluorosulfate (APFS)" , and "4-allyloxy-2-hydroxybenzaldehyde (AHB)" .
Synthesis Analysis
“4-(Allyloxy)benzaldehyde” can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, “4-allyloxy-2-hydroxybenzaldehyde (AHB)” was grafted onto polypropylene via melt grafting to improve its electrical properties .
Chemical Reactions Analysis
“4-(Allyloxy)phenyl fluorosulfate (APFS)” has been used as a multi-functional electrolyte additive that forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Allyloxy)benzaldehyde” include a molecular weight of 162.18 g/mol, XLogP3 of 2.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 4 .
Scientific Research Applications
Solubility and Activity Coefficients
Research by Larachi et al. (2000) focused on the solubility of related compounds, including 5-chloro-4-hydroxy-3-methoxybenzaldehyde, in water over a temperature range. This study provides valuable data on solubility and infinite dilution activity coefficients, which are crucial for understanding the behavior of similar compounds in various environments (Larachi et al., 2000).
Anticancer Activity
A 2021 study by Sayekti et al. synthesized a compound using 4-allyloxy-3-methoxybenzaldehyde. This compound exhibited cytotoxic activity against cancer cells, highlighting potential applications in anticancer therapies (Sayekti et al., 2021).
Antioxidant Properties
Rijal et al. (2022) investigated derivatives of vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, for their antioxidant activities. This research is significant for understanding the potential health benefits and applications of these compounds in preventing oxidative stress (Rijal et al., 2022).
Synthesis of Naturally Occurring Benzofurans
Mali and Massey (1998) described a procedure for synthesizing benzofurans from 2-allyloxy-3-methoxybenzaldehyde. These compounds are significant in various biological and pharmaceutical applications (Mali & Massey, 1998).
Chemical Degradation Products of Lignin and Humic Substances
A study by Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins, which are important for understanding the degradation products of lignin and humic substances. This research has implications in environmental science and organic chemistry (Hyötyläinen & Knuutinen, 1993).
Spectroscopic and Quantum Chemical Investigations
Abbas et al. (2016) conducted a detailed study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, using various spectroscopic and quantum chemical methods. This research provides insight into the physical and chemical properties of similar compounds (Abbas et al., 2016).
Structural Analysis and Reactivity
Wu (2009) prepared a compound by reacting 3-methoxybenzaldehyde with 4-chlorobenzohydrazide, contributing to the understanding of the structure and reactivity of such compounds (Wu, 2009).
Electron Economy in Organic Chemistry
Sherbo et al. (2018) reported on an electrolysis method involving 4-methoxybenzaldehyde, demonstrating advancements in organic synthesis techniques with potential environmental benefits (Sherbo et al., 2018).
properties
IUPAC Name |
3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUEFQOQGLKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387653 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde | |
CAS RN |
428479-97-4 | |
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



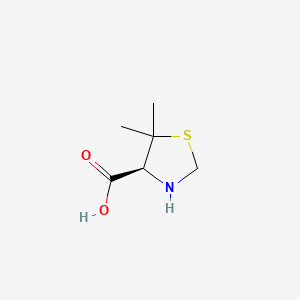
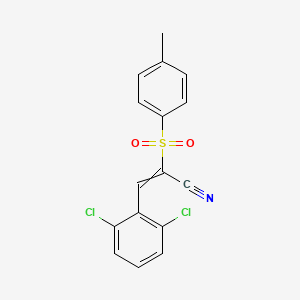
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
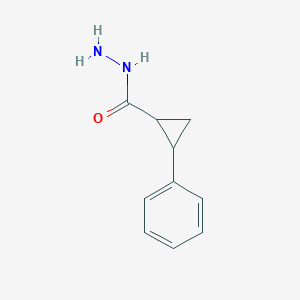
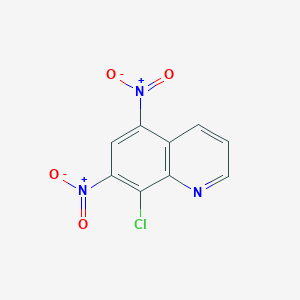
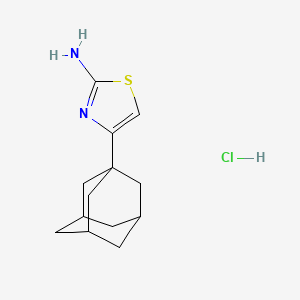
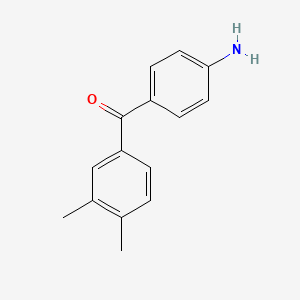
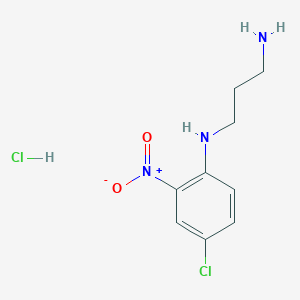
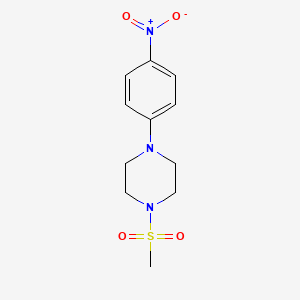
![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
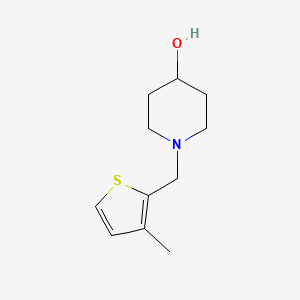
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

